molecular formula C9H12FNO2 B3039872 5-(Dimethoxymethyl)-2-fluoroaniline CAS No. 1378862-38-4

5-(Dimethoxymethyl)-2-fluoroaniline

Cat. No. B3039872
M. Wt: 185.2 g/mol
InChI Key: RLCTYZRTKWWTEI-UHFFFAOYSA-N
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Description

Dimethoxymethane, a compound with a similar name, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It is the dimethyl acetal of formaldehyde .


Synthesis Analysis

Dimethoxymethane can be synthesized by acid-catalyzed condensation of formaldehyde with methanol .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and dynamic light scattering .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques and models . For example, the reaction of substrates with framework atoms, reacting substrates on catalytic metal or organic sites which are integral to the frameworks, and growing polymers within or from the pores to improve the processability of MOFs .


Physical And Chemical Properties Analysis

Physical properties of a material can be measured and used to describe its transformations or evolutions between its momentary states . Chemical properties determine how a substance changes into a completely different substance .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, Dimethoxymethane is classified as a highly flammable liquid and vapor .

Future Directions

The future of a compound often involves developments in various directions. For example, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

properties

IUPAC Name

5-(dimethoxymethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCTYZRTKWWTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethoxymethyl)-2-fluoroaniline
Reactant of Route 2
5-(Dimethoxymethyl)-2-fluoroaniline
Reactant of Route 3
5-(Dimethoxymethyl)-2-fluoroaniline
Reactant of Route 4
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5-(Dimethoxymethyl)-2-fluoroaniline
Reactant of Route 5
5-(Dimethoxymethyl)-2-fluoroaniline
Reactant of Route 6
5-(Dimethoxymethyl)-2-fluoroaniline

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